molecular formula C9H14O5 B8299279 2-Acetyl-5-methoxy-3-oxo-pentanoic acid methyl ester

2-Acetyl-5-methoxy-3-oxo-pentanoic acid methyl ester

Cat. No. B8299279
M. Wt: 202.20 g/mol
InChI Key: PJDPLVPHJGEQJF-UHFFFAOYSA-N
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Patent
US07115611B2

Procedure details

To an ice cooled solution of 5.28 g (32.96 mmol) 5-methoxy-3-oxo-pentanoic acid methyl ester and 3.14 g (32.96 mmol) anhydrous magnesium chloride in 50 ml dichloromethane was dropped within 3 min 5.3 ml (65.92 mmol) pyridine. 3.27 ml (34.61 mmol) of acetic anhydride was then added within 3 min. The reaction mixture was stirred over night at RT and after concentration under reduced pressure it was partitioned between ether, 1N HCl and water. The ether solution was concentrated under reduced pressure to give 5.87 g pure 2-acetyl-5-methoxy-3-oxo-pentanoic acid methyl ester.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.28 g
Type
reactant
Reaction Step One
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.27 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:11])[CH2:4][C:5](=[O:10])[CH2:6][CH2:7][O:8][CH3:9].[Cl-].[Mg+2].[Cl-].N1C=CC=CC=1.[C:21](OC(=O)C)(=[O:23])[CH3:22]>ClCCl>[CH3:1][O:2][C:3](=[O:11])[CH:4]([C:21](=[O:23])[CH3:22])[C:5](=[O:10])[CH2:6][CH2:7][O:8][CH3:9] |f:1.2.3|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5.28 g
Type
reactant
Smiles
COC(CC(CCOC)=O)=O
Name
Quantity
3.14 g
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Name
Quantity
5.3 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.27 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred over night at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
after concentration under reduced pressure it
CUSTOM
Type
CUSTOM
Details
was partitioned between ether, 1N HCl and water
CONCENTRATION
Type
CONCENTRATION
Details
The ether solution was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(C(C(CCOC)=O)C(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.87 g
YIELD: CALCULATEDPERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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